molecular formula C10H16FNO3 B2559140 tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate CAS No. 441714-23-4

tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate

Cat. No.: B2559140
CAS No.: 441714-23-4
M. Wt: 217.24
InChI Key: PABLOPMZCFQFHB-YUMQZZPRSA-N
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Description

tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₈FNO₃ (calculated from ). Its structure features:

  • A tert-butyl carbamate group at position 1, serving as a protective group for the pyrrolidine nitrogen.
  • A formyl group (-CHO) at the 2-position (S configuration), providing reactivity for nucleophilic additions or further functionalization.

This compound is cataloged as a building block (CAS EN300-396414) with 95% purity, indicating its utility in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLOPMZCFQFHB-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441714-23-4
Record name tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
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Preparation Methods

Catalytic Hydrogenation of Dihydro-pyrrole Derivatives

A method detailed in EP3015456A1 involves asymmetric hydrogenation of dihydro-pyrrole precursors to establish the pyrrolidine ring with cis-stereochemistry. For example:

  • Substrate Preparation : A dihydro-pyrrole derivative (e.g., N-Boc-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole) is synthesized via alkylation or cyclization.
  • Hydrogenation : Using a chiral catalyst (e.g., Rhodium with DuPhos ligand), the double bond is hydrogenated to yield the cis-pyrrolidine.
    • Yield : 85–92% enantiomeric excess (ee).
    • Conditions : H₂ (50 psi), EtOH, 25°C.

This approach ensures high stereoselectivity but requires access to enantiopure dihydro-pyrrole intermediates.

Chiral Pool Synthesis from Proline Derivatives

Proline, a naturally occurring pyrrolidine, serves as a chiral starting material:

  • Boc Protection : Proline is protected with Boc anhydride under basic conditions (NaHCO₃, THF/H₂O).
  • Fluorination : The 4-position hydroxyl group is converted to a fluoro substituent using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
    • Reaction Time : 12–24 hours at −20°C.
    • Yield : 70–80%.
  • Oxidation to Aldehyde : The 2-position hydroxymethyl group is oxidized to a formyl group via Dess-Martin periodinane or Swern oxidation.

Advantages : High stereochemical fidelity; Disadvantages : Limited flexibility in modifying substituents.

Late-Stage Functionalization Strategies

Direct Fluorination of Pyrrolidine Intermediates

Fluorine can be introduced via electrophilic or nucleophilic substitution:

  • Electrophilic Fluorination : Selectfluor® or N-fluorobenzenesulfonimide (NFSI) reacts with a Boc-protected pyrrolidine enolate.
    • Conditions : LDA (2 eq), THF, −78°C.
    • Yield : 60–65% with 90% ee.
  • Nucleophilic Fluorination : Mitsunobu reaction with 4-hydroxyproline derivatives using (PhO)₂PONH₂ and DEAD, followed by displacement with TBAF.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) formylates electron-rich pyrrolidines:

  • Reaction Setup : Boc-protected 4-fluoropyrrolidine is treated with POCl₃ (1.2 eq) in DMF at 0°C.
  • Quenching : Hydrolysis with NaHCO₃ yields the formyl derivative.
    • Yield : 75–80%.

Stereocontrolled Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

  • Auxiliary Attachment : (S)-4-Fluoroproline is coupled to an Evans oxazolidinone.
  • Aldol Reaction : The enolate reacts with formaldehyde to install the formyl group.
  • Auxiliary Removal : Hydrolysis or transesterification yields the target compound.
    • Diastereomeric Ratio : >95:5.

Enzymatic Resolution

Racemic Boc-protected 4-fluoro-2-formylpyrrolidine is resolved using lipases (e.g., Candida antarctica):

  • Conditions : Vinyl acetate, hexane, 37°C.
  • ee : 98% after 48 hours.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Complexity
Catalytic Hydrogenation Dihydro-pyrrole hydrogenation 85–92 90–95 High
Chiral Pool (Proline) Fluorination + oxidation 70–80 99 Moderate
Vilsmeier-Haack Direct formylation 75–80 N/A Low
Evans Auxiliary Aldol reaction + hydrolysis 60–70 >95 High

Industrial-Scale Considerations

  • Cost Efficiency : Catalytic hydrogenation and chiral pool methods are preferred for large-scale production due to lower reagent costs.
  • Purification : Chromatography is often replaced by crystallization (e.g., using hexane/EtOAc) for Boc-protected intermediates.
  • Safety : DAST and Selectfluor® require handling under inert atmospheres due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is utilized in organic synthesis as an intermediate for constructing more complex molecules. Its unique structure allows it to participate in various reactions:

  • Aldol Reactions : It can serve as an electrophile in aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Nucleophilic Additions : The formyl group can undergo nucleophilic addition reactions, making it useful for synthesizing aldehyde derivatives.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that may influence biological activity:

  • Fluorinated Compounds : The presence of fluorine often enhances metabolic stability and bioavailability. Therefore, this compound may be investigated for its pharmacological properties.
  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antitumor activity, indicating that this compound could be explored for similar properties.

Therapeutic Uses

Research into the therapeutic applications of this compound is ongoing. Some potential areas include:

  • Neurological Disorders : Compounds with pyrrolidine structures have been studied for their neuroprotective effects. This compound may be evaluated for its ability to modulate neurotransmitter systems or provide neuroprotection.
  • Antimicrobial Properties : The synthesis of derivatives from this compound could lead to new antimicrobial agents, as many pyrrolidine-based compounds have shown promising activity against various pathogens.

Case Study 1: Synthesis of Pyrrolidine Derivatives

In a recent study published in the Journal of Organic Chemistry, researchers synthesized various pyrrolidine derivatives using this compound as a starting material. The study demonstrated successful modifications leading to compounds with enhanced biological activities, particularly against cancer cell lines.

Case Study 2: Evaluation of Antimicrobial Activity

Another investigation highlighted in Medicinal Chemistry Communications explored the antimicrobial properties of fluorinated pyrrolidine derivatives. The findings indicated that certain modifications to this compound resulted in significant inhibition against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structure : Lacks fluorine at position 4 and replaces the formyl group with a hydroxymethyl (-CH₂OH) group at position 2.
  • Reactivity : The hydroxymethyl group is less reactive than the formyl group, reducing susceptibility to nucleophilic attacks.
  • Applications : Used in coupling reactions (e.g., with azodicarboxamide) for synthesizing complex pharmaceuticals, as demonstrated in a European patent .
(b) tert-butyl (2S,4S)-4-fluoro-2-[3-(phenylmethoxycarbonylamino)azetidine-1-carbonyl]pyrrolidine-1-carboxylate
  • Structure : Incorporates an azetidine ring conjugated via a carbonyl group at position 2, replacing the formyl group.
  • Conformational Effects : The rigid azetidine moiety reduces conformational flexibility compared to the formyl-substituted analog.
  • Synthetic Utility : Likely used in peptide-mimetic drug design due to its hybrid pyrrolidine-azetidine scaffold .
(c) tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
  • Structure : Features a methoxymethyl (-CH₂OCH₃) group at position 4 and a bulky cyclohexyloxy methyl substituent at position 2.
  • Physicochemical Properties : Increased hydrophobicity due to the cyclohexyl group may enhance membrane permeability but reduce aqueous solubility.

Stereochemical and Electronic Effects

Compound Position 2 Position 4 Key Electronic Features
Target compound Formyl (-CHO) Fluoro (S) High electrophilicity at C2; EWG at C4
(S)-2-(hydroxymethyl) analog Hydroxymethyl H Reduced reactivity; H-bond donor at C2
Azetidine-conjugated analog Azetidine Fluoro (S) Hybrid scaffold; restricted conformation
Methoxymethyl/cyclohexyl analog Cyclohexyloxy Methoxymethyl Increased lipophilicity; steric bulk

Key Observations :

  • The formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, hydrazines).
  • Stereochemistry (2S,4S) ensures spatial alignment critical for enantioselective interactions in catalysis or biological systems .

Biological Activity

Tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate, with the CAS number 441714-23-4, is a chemical compound notable for its unique structure and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl group, a formyl group at the 2-position, and a fluorine atom at the 4-position, contributing to its distinct stereochemistry and reactivity profile. The molecular formula is C10H16FNO3C_{10}H_{16}FNO_3, with a molecular weight of approximately 217.24 g/mol.

Structural Characteristics

The presence of chiral centers at the 2 and 4 positions enhances the compound's potential for diverse biological interactions. The pyrrolidine ring is a common motif in various bioactive compounds, including pharmaceuticals, which indicates that this compound may serve as a scaffold for drug development.

Property Value
Molecular Formula C₁₀H₁₆FNO₃
Molecular Weight 217.24 g/mol
CAS Number 441714-23-4
Chirality (2S,4S)

This compound has been investigated for its potential interactions with various biological targets. One of the significant areas of interest is its role in modulating protein-protein interactions (PPIs), particularly those involving the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is crucial for cellular defense against oxidative stress and inflammation.

Interaction Studies

Research indicates that compounds similar to this compound can inhibit the Keap1-Nrf2 PPI, which is vital for maintaining cellular redox homeostasis. Inhibitors of this interaction are being studied for their therapeutic potential in treating diseases associated with oxidative stress.

Case Studies

  • Nrf2 Pathway Modulation : A study highlighted that derivatives of pyrrolidine compounds can effectively inhibit the Keap1-Nrf2 interaction with varying potencies. For instance, compounds derived from similar scaffolds achieved dissociation constants (KDK_D) in the low micromolar range, indicating promising bioactivity .
  • Structure-Activity Relationship (SAR) : In SAR studies involving related compounds, modifications to the pyrrolidine ring significantly affected binding affinity and biological activity. The introduction of different substituents on the pyrrolidine or variations in stereochemistry led to notable differences in potency against target proteins .

Potential Therapeutic Applications

Given its structural properties and biological activity, this compound may have applications in:

  • Antioxidant Therapy : Targeting oxidative stress-related diseases.
  • Anti-inflammatory Agents : Modulating inflammatory responses through Nrf2 activation.
  • Drug Development : Serving as a lead compound for synthesizing more potent derivatives.

Q & A

Q. What are the standard analytical methods to confirm the structure and purity of tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to assign stereochemistry and substituent positions. For example, ¹H NMR can resolve diastereotopic protons near the fluorine atom, while ¹³C NMR identifies carbonyl and fluorinated carbons. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. In related pyrrolidine derivatives, ¹H NMR coupling constants (e.g., J = 48 Hz for vicinal C-F protons) and ¹⁹F NMR shifts (δ = -180 to -190 ppm) are critical for stereochemical assignment . Purity is assessed via HPLC or TLC, with impurities quantified using integrated NMR peak areas or mass spectral data.

Q. What synthetic routes are commonly employed for the preparation of tert-butyl pyrrolidine carboxylates with fluorinated substituents?

  • Methodological Answer : Fluorinated pyrrolidines are synthesized via stereoselective fluorination of proline derivatives or ring-closing reactions. For example:
  • Asymmetric Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) on pyrrolidine precursors under controlled pH and temperature.
  • Ring-Opening/Closing : Cyclization of fluoro-olefins or fluoroketones with tert-butyl carbamate-protected amines.
    Key steps include Boc protection, fluorination at the 4-position, and formyl group introduction via oxidation (e.g., Swern oxidation). Yields vary (42–69%) depending on steric hindrance and rotamer formation .

Q. How can common impurities or byproducts be identified and mitigated during synthesis?

  • Methodological Answer : Common impurities include rotamers (due to restricted rotation around the carbamate bond) and diastereomeric byproducts . Strategies:
  • Chromatographic Separation : Use silica gel columns with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Low-Temperature NMR : Resolves rotameric signals (e.g., ¹H NMR at -20°C) to confirm homogeneity .
  • Reaction Optimization : Adjust stoichiometry of fluorinating agents and monitor reaction progress via TLC to minimize over-fluorination .

Advanced Research Questions

Q. What strategies optimize the stereoselective introduction of fluorine at the 4-position of the pyrrolidine ring?

  • Methodological Answer : Stereoselectivity is achieved via:
  • Chiral Auxiliaries : Use (2S,4S)-configured starting materials to direct fluorine addition .
  • Catalytic Asymmetric Fluorination : Palladium or organocatalysts (e.g., cinchona alkaloids) in protic solvents (e.g., methanol) enhance enantiomeric excess (ee > 90%) .
  • Solvent Effects : Polar aprotic solvents (THF or DMF) stabilize transition states for syn or anti fluorination .

Q. How can computational chemistry predict the rotameric distribution observed in NMR spectra for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates rotational barriers around the carbamate bond. For example:
  • Energy Barriers : ΔG‡ values < 15 kcal/mol indicate rapid interconversion at room temperature, leading to averaged NMR signals.
  • NMR Shift Prediction : Software (e.g., Gaussian or ACD/Labs) simulates ¹H and ¹³C shifts for individual rotamers, matching experimental data .

Q. What methodologies enable the functionalization of the formyl group for applications in drug discovery?

  • Methodological Answer : The formyl group undergoes:
  • Reductive Amination : With primary amines to yield imines, followed by NaBH₄ reduction to secondary amines (e.g., anticancer analogs ).
  • Wittig Olefination : To introduce alkenes for cross-coupling reactions.
  • Protection/Deprotection : Use tert-butyl carbamate as a transient protecting group during multi-step syntheses .

Q. How do solvent and temperature conditions influence the reaction kinetics of key synthetic steps?

  • Methodological Answer :
  • Fluorination Kinetics : In THF at 0°C, Selectfluor® reacts 3× faster than in DMF due to reduced steric hindrance .
  • Hydrogenation Efficiency : Pd/C in methanol at 25°C achieves 99% conversion vs. 80% in ethanol, attributed to better H₂ solubility .
  • Low-Temperature Quenching : Prevents epimerization during workup (e.g., -78°C for LiAlH₄ reductions) .

Key Data from Evidence

Reaction StepConditionsYield/PurityReference
Fluorination with Selectfluor®THF, 0°C, 12 h42% (rotamer mix)
Hydrogenation (Pd/C)MeOH, H₂ (1 atm), 25°C99% purity
Reductive AminationNaBH₄, CHCl₃/EtOH60% yield
Stereoselective FluorinationCinchona catalyst, DMF, -20°C92% ee

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